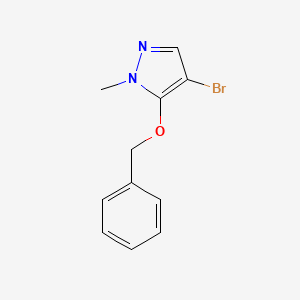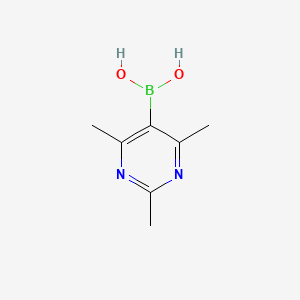
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with three methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method includes the bromine-lithium exchange reaction of 5-bromo-2,4,6-trimethylpyrimidine using butyllithium, followed by reaction with triisopropyl borate . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Butyllithium: Employed in the bromine-lithium exchange reaction.
Triisopropyl Borate: Used as a boron source in the synthesis.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Applications De Recherche Scientifique
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The primary mechanism of action for B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2,4-Dimethoxy-5-pyrimidinylboronic Acid: Similar pyrimidine ring but with methoxy groups instead of methyl groups.
Uniqueness
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and stability in chemical reactions. The presence of three methyl groups can also affect its electronic properties and steric hindrance, making it distinct from other boronic acids .
Propriétés
Numéro CAS |
1469931-07-4 |
|---|---|
Formule moléculaire |
C7H11BN2O2 |
Poids moléculaire |
165.99 g/mol |
Nom IUPAC |
(2,4,6-trimethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h11-12H,1-3H3 |
Clé InChI |
NVCUISXMBALXQA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(N=C1C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
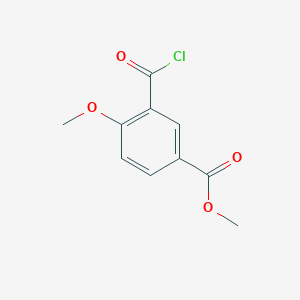
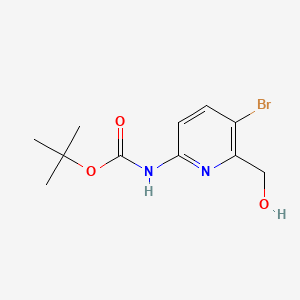
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
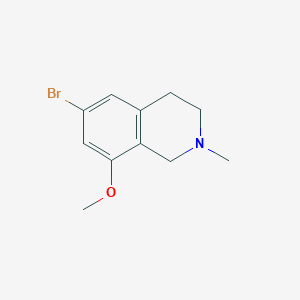
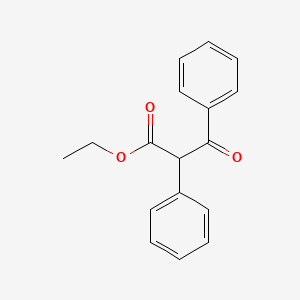
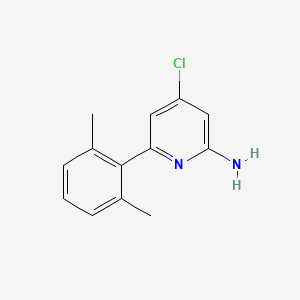
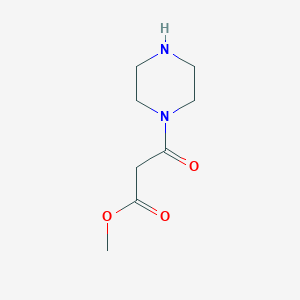
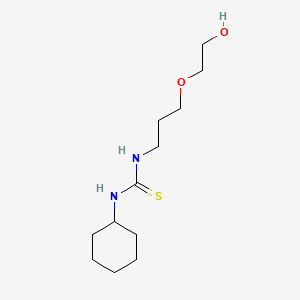
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
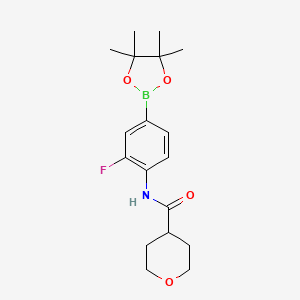
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
